Ethyl 2-amino-3-nitrobenzoate
Description
Historical Trajectories and Foundational Significance of Nitrobenzoate Chemistry
The field of nitrobenzoate chemistry is built upon foundational discoveries in 19th-century organic chemistry. The journey began with the isolation of benzoic acid from gum benzoin (B196080) and the synthesis of benzene (B151609) itself, first discovered by Michael Faraday in 1825. britannica.com A pivotal moment came in 1834 when Eilhardt Mitscherlich first prepared nitrobenzene (B124822) by treating benzene with fuming nitric acid. britannica.com This discovery of nitration of aromatic rings was a crucial step, opening the door to the vast class of nitroaromatic compounds.
The subsequent development of esterification methods allowed for the synthesis of benzoate (B1203000) esters. The nitration of these esters, such as methyl benzoate or ethyl benzoate, became a standard procedure in organic synthesis. orgsyn.org Early studies focused on the directing effects of the substituents on the benzene ring, establishing that nitration of ethyl benzoate predominantly yields the meta-substituted product, ethyl 3-nitrobenzoate. orgsyn.org The synthesis of amino-substituted nitrobenzoates added another layer of complexity and synthetic potential. These foundational developments in understanding nitration, esterification, and the reactivity of substituted benzenes laid the groundwork for the strategic synthesis of specifically substituted compounds like Ethyl 2-amino-3-nitrobenzoate, which are now indispensable in various chemical industries.
The Position of this compound within Advanced Synthetic Strategies
This compound holds a strategic position as a versatile intermediate in multistep synthetic pathways, primarily due to the distinct reactivity of its three functional groups. This trifunctional nature allows for selective chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.
One of the most significant applications of this compound is as a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. guidechem.com For instance, it is a documented starting material or intermediate in synthetic routes leading to candesartan (B1668252). guidechem.comcphi-online.com
The synthetic utility of this compound is derived from the following reactive sites:
The Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C). evitachem.comvulcanchem.com This transformation is fundamental for creating diaminoarene derivatives, which are precursors to polyamides or can be further functionalized.
The Amino Group: The primary amino group is nucleophilic and can undergo a wide range of reactions. It can be acylated, alkylated, or, crucially, converted into a diazonium salt. vulcanchem.com The resulting diazonium intermediate is highly versatile and can be substituted with various nucleophiles in reactions like the Sandmeyer reaction.
The Ethyl Ester Group: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-3-nitrobenzoic acid. vulcanchem.com This increases water solubility and provides a new reactive handle for amide bond formation or other carboxylate chemistries.
This multifunctionality allows chemists to devise synthetic routes where each functional group can be addressed in a specific order, enabling the efficient construction of complex target molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 61063-11-4 | nih.gov |
| Molecular Formula | C₉H₁₀N₂O₄ | nih.gov |
| Molecular Weight | 210.19 g/mol | nih.gov |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in organic solvents like ethanol (B145695) and methanol (B129727); almost insoluble in water. | |
Current Research Frontiers and Unexplored Paradigms in the Field
Current research involving this compound and its structural analogs continues to expand beyond its established role in pharmaceutical synthesis. The focus is shifting towards leveraging its unique electronic and structural features to create novel materials and biologically active compounds.
A significant research frontier is the synthesis of novel heterocyclic compounds. evitachem.com The ortho-positioning of the amino and nitro-precursor groups makes it an ideal starting material for constructing fused ring systems like benzimidazoles or quinoxalines, which are privileged scaffolds in medicinal chemistry. Research is exploring the biological activities of these new derivatives, with potential applications as antimicrobial or anticancer agents. ontosight.ai
In materials science, derivatives of aminonitrobenzoates are being investigated for their potential in creating functional dyes and pigments. ontosight.ai The push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group can give rise to interesting photophysical properties, such as nonlinear optical (NLO) behavior or fluorescence, which could be harnessed in advanced materials.
Unexplored paradigms include the development of green and more efficient synthetic methods for its preparation and derivatization. This includes exploring catalytic methods that avoid harsh reagents and improve regioselectivity. chemrxiv.org Furthermore, the application of its derivatives in fields like agrochemicals or as ligands in coordination chemistry remains a relatively underexplored area that holds potential for future investigation. The use of related nitrobenzoates in studying bioremediation pathways for nitroaromatic compounds also points to potential research directions in environmental chemistry. frontiersin.org
Methodological Framework and Research Objectives for Scholarly Investigation
The scholarly investigation of this compound relies on a well-established framework of analytical and synthetic methodologies common in organic chemistry.
Analytical Characterization: The structure and purity of the compound and its derivatives are unequivocally established using a suite of spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information about the chemical environment of each proton and carbon atom. evitachem.comrsc.org
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. evitachem.com
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C=O stretch of the ester. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of synthetic batches and for monitoring the progress of reactions. evitachem.com
Research Objectives: Current and future research objectives for the scholarly investigation of this compound include:
Optimization of Synthetic Routes: Developing more efficient, cost-effective, and environmentally benign syntheses of the parent compound and its key derivatives. This includes improving yields and regioselectivity in the nitration and functionalization steps. guidechem.comchemrxiv.org
Exploration of New Synthetic Applications: Expanding its utility as a building block for novel classes of compounds, particularly complex heterocyclic systems and macrocycles.
Investigation of Biological Activity: Synthesizing libraries of derivatives and screening them for potential therapeutic properties, moving beyond its role as a simple intermediate.
Development of Novel Materials: Designing and synthesizing new polymers, dyes, or functional materials derived from this compound and characterizing their physical and chemical properties. ontosight.ai
Spectroscopic Data Highlights for Aminonitrobenzoate Analogs
| Technique | Characteristic Peaks (cm⁻¹ for IR, ppm for NMR) | Functional Group Assignment | Source |
|---|---|---|---|
| FT-IR | ~3480, ~3370 | N-H stretching (amino group) | rsc.org |
| FT-IR | ~1690 | C=O stretching (ester group) | rsc.org |
| ¹H NMR | δ ~6.5-8.0 | Aromatic protons | rsc.org |
| ¹H NMR | δ ~5.7-6.8 (brs) | -NH₂ protons | rsc.org |
| ¹³C NMR | δ ~168 | Ester carbonyl carbon | rsc.org |
| ¹³C NMR | δ ~110-152 | Aromatic carbons | rsc.org |
Note: Exact peak positions may vary depending on the specific isomer and solvent used. Data is representative of the aminonitrobenzoate class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVXXTKDCKQHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209944 | |
| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61063-11-4 | |
| Record name | Ethyl 2-amino-3-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061063114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-nitroanthranilate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-3-nitrobenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EK8TYD2RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Mechanistic Studies of Ethyl 2 Amino 3 Nitrobenzoate
Transformations Involving the Nitro Functionality
The electron-withdrawing nitro group is a key site of reactivity in Ethyl 2-amino-3-nitrobenzoate, primarily through reduction to an amino group. This transformation is fundamental in the synthesis of various more complex molecules, including pharmaceuticals.
Advanced Catalytic Hydrogenation and Other Selective Reduction Pathways
The conversion of the nitro group to an amine is most commonly achieved through catalytic hydrogenation. This method is favored for its high efficiency and clean conversion. A variety of catalysts and reaction conditions have been explored for the reduction of nitroaromatic compounds, with the choice of reagent often tailored to ensure selectivity, preserving other functional groups like the ester moiety. organic-chemistry.orgresearchgate.net
Catalytic hydrogenation typically employs transition metals such as palladium, platinum, or nickel. google.com For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitro groups under a hydrogen atmosphere. evitachem.com The reaction to reduce the nitro group of a similar intermediate, mthis compound, to methyl 2,3-diaminobenzoate has been effectively carried out using Raney nickel under hydrogen pressure. google.com This highlights a common pathway for related substrates.
Beyond catalytic hydrogenation, other chemical reducing agents can achieve this transformation with high selectivity. Systems such as sodium borohydride (B1222165) combined with transition metal salts (e.g., NaBH₄-FeCl₂) have been developed for the selective reduction of nitro groups in the presence of ester functionalities, often yielding the corresponding amines in high yields (over 90%). thieme-connect.comresearchgate.net Other effective methods for reducing aromatic nitro compounds without affecting ester groups include the use of zinc dust in a recyclable aqueous medium or a combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide. organic-chemistry.org
Interactive Table 1: Selected Methods for Nitro Group Reduction in Aromatic Nitroesters
| Reagent/Catalyst | Conditions | Substrate Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| H₂ / Raney Nickel | Ethyl acetate, 2-3 kg/cm² H₂ | Mthis compound | Methyl 2,3-diaminobenzoate | - | google.com |
| NaBH₄-FeCl₂ | Solvent, 25–28 °C | Ester-substituted nitroarenes | Aromatic amines | up to 96% | thieme-connect.comresearchgate.net |
| Zinc Phthalocyanine / NaBH₄ | PEG-400 | Aromatic nitro compounds | Aromatic amines | High | rsc.org |
| Zinc dust / TPGS-750-M | Water, Room Temp | Functionalized nitroarenes | Primary amines | High | organic-chemistry.org |
| B₂pin₂ / KOtBu | Isopropanol | Aromatic nitro compounds | Aromatic amines | Very Good | organic-chemistry.org |
Investigations into Reduction Mechanisms and Intermediates
The reduction of aromatic nitro compounds to amines is a multi-step process that proceeds through several intermediates. researchgate.net The classical Haber mechanism, originally proposed based on electrochemical experiments, outlines two potential pathways: a direct route and a condensation route. unimi.it
In the direct pathway, the nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (B1172632) group (-NHOH), and finally to the amine (-NH₂). unimi.it The alternative condensation pathway involves the reaction between the nitroso intermediate and the hydroxylamine intermediate to form an azoxy species, which is then further reduced through azo and hydrazo intermediates to the final amine product. unimi.it
Modern studies, including in-situ FTIR experiments, suggest that for some catalytic systems, the reaction may proceed directly from the nitro compound to the hydroxylamine without the formation of a distinct nitroso intermediate. rsc.org The specific pathway and the stability of intermediates like phenylhydroxylamine can be influenced by the choice of catalyst, support, and reaction conditions. rsc.orgmdpi.comresearchgate.net The electron transfer from the reducing agent (e.g., NaBH₄) or catalyst surface to the nitroaromatic compound is a critical step in initiating the reduction cascade. rsc.org
Reactivity of the Aromatic Amino Group
The amino group in this compound is a nucleophilic center, enabling a variety of functionalization and derivatization reactions.
Nucleophilic Substitution Reactions and Their Scope
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking various electrophilic species. This reactivity is central to its use as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical agents. google.com For example, the amino group can be alkylated or acylated. In the synthesis of angiotensin II antagonists like Candesartan (B1668252), a related intermediate, mthis compound, undergoes N-alkylation. google.com Similarly, reactions with acyl chlorides or anhydrides can form amide linkages. researchgate.net
The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The adjacent nitro group, being strongly electron-withdrawing, reduces the electron density of the ring and the basicity of the amino group.
Derivatization Strategies via Amine Functionalization
To control reactivity and achieve selective transformations, the amino group is often protected. A common strategy is the introduction of a tert-butoxycarbonyl (Boc) group. evitachem.comnumberanalytics.com The Boc group is installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjkchemical.com This forms a carbamate (B1207046) that renders the amine non-nucleophilic, allowing other reactions to be performed on the molecule. numberanalytics.com The Boc group is stable to many basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to regenerate the free amine. evitachem.comjkchemical.com This protection/deprotection strategy is a cornerstone of modern organic synthesis. numberanalytics.comhighfine.com
Reactions at the Ester Moiety
The ethyl ester group provides another site for chemical modification, primarily through hydrolysis and transesterification.
Ester hydrolysis, or saponification, involves the cleavage of the ester bond to yield the corresponding carboxylic acid (2-amino-3-nitrobenzoic acid) and ethanol (B145695). This reaction is typically carried out under basic conditions (e.g., with sodium hydroxide) or acidic conditions. cymitquimica.com The resulting carboxylic acid offers a new handle for further synthetic transformations, such as amide bond formation.
Transesterification is another potential reaction, where the ethyl group of the ester is exchanged for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. tubitak.gov.tr For example, reacting an ethyl ester with methanol (B129727) can produce the corresponding methyl ester. The efficiency of such reactions can be influenced by the electronic nature of the aromatic ring; electron-withdrawing groups, like the nitro group, can facilitate these transformations. tubitak.gov.tr
Interactive Table 2: Reactivity at the Ester Moiety
| Reaction Type | Reagents | Substrate Type | Product | Notes | Reference |
|---|---|---|---|---|---|
| Hydrolysis | Acid or Base (e.g., NaOH) | Aromatic Ethyl Ester | Carboxylic Acid + Ethanol | A common reaction to unmask the carboxylic acid functionality. | cymitquimica.com |
| Transesterification | Alcohol (e.g., Methanol), Catalyst (e.g., H₂SO₄) | Aromatic Ethyl Ester | New Aromatic Ester | Reaction rates depend on alcohol nucleophilicity and steric factors. | tubitak.gov.tr |
Hydrolysis Kinetics and Equilibrium Studies
The hydrolysis of esters is a fundamental reaction, typically proceeding via base-catalyzed, acid-catalyzed, or neutral mechanisms. epa.gov For esters of 2-aminobenzoic acid, the kinetics are significantly influenced by the presence of the ortho-amino group. This group can act as an intramolecular general base catalyst, accelerating the hydrolysis reaction. Studies on similar 2-aminobenzoate (B8764639) esters show that the hydrolysis rate is often pH-independent in the range of pH 4 to 8. This is because the neutral amino group participates directly in the reaction; protonation of the amine at lower pH retards the hydrolysis rate.
The rate enhancement due to this intramolecular catalysis can be substantial, with 2-aminobenzoate esters hydrolyzing 50- to 100-fold faster than their corresponding para-substituted isomers. The reaction involves the neighboring amine group facilitating the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This intramolecular assistance makes the hydrolysis more efficient compared to esters lacking this feature. While specific kinetic data for this compound is not extensively documented, the principles of intramolecular catalysis by the amino group and the electronic-withdrawing effect of the nitro group are the primary determinants of its hydrolytic stability. The electron-withdrawing nitro group is expected to increase the electrophilicity of the carbonyl carbon, further facilitating nucleophilic attack.
Equilibrium constants for the formation of substituted methyl benzoate (B1203000) esters in water have been determined, with values (K) typically around 0.12-0.15 M⁻¹. researchgate.net These constants show little dependence on the nature of the substituent on the aromatic ring, suggesting that the equilibrium position for the hydrolysis of this compound would be comparable. researchgate.net
Table 1: Comparative Hydrolysis Data for Related Benzoate Esters
| Ester Compound | Key Kinetic Feature | Rate Enhancement Factor (vs. para-isomer) | Reference |
|---|---|---|---|
| Phenyl 2-aminobenzoate | pH-independent hydrolysis between pH 4-9 due to intramolecular general base catalysis. | ~25-50 fold | |
| p-Nitrophenyl 2-aminobenzoate | pH-independent reaction at pH > 4; pKapp ≈ 3.5. | Not specified, but fast rate noted. | |
| Ethyl 2-bromobenzoate | Exhibits higher hydrolytic stability compared to its para-isomer, indicating steric hindrance effects. | - | nih.gov |
| Ethyl p-bromobenzoate | Lower hydrolytic stability compared to the unsubstituted analogue. | - | nih.gov |
Transesterification Processes for Alkyl Chain Modification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol, effectively modifying the alkyl chain. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of aminobenzoate esters, transesterification is a viable method for synthesizing different ester derivatives from a common precursor like this compound. google.com
Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, followed by the elimination of the original alkoxy group. masterorganicchemistry.com To drive the reaction forward, the alcohol corresponding to the desired ester is typically used as the solvent. masterorganicchemistry.com For instance, reacting this compound with sodium methoxide (B1231860) in methanol would yield Mthis compound.
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by an alcohol molecule. masterorganicchemistry.com Research on the related compound Ethyl 3-methyl-2-nitrobenzoate demonstrates successful transesterification with various alcohols using sulfuric acid as a catalyst. The reaction rates are influenced by the nucleophilicity and steric bulk of the alcohol.
Table 2: Representative Transesterification Reactions for Alkyl Chain Modification (Based on Ethyl 3-methyl-2-nitrobenzoate)
| Starting Ester | Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 3-methyl-2-nitrobenzoate | Methanol | H₂SO₄ | Methyl 3-methyl-2-nitrobenzoate | 88% | |
| Ethyl 3-methyl-2-nitrobenzoate | Propanol | NaOPr | Propyl 3-methyl-2-nitrobenzoate | 82% |
Cyclization and Rearrangement Chemistry
Intramolecular Cyclizations Leading to Heterocyclic Systems
The structure of this compound, with its ortho-disposed amino and nitro-ester functionalities, is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. mdpi.com A common strategy involves the reduction of the nitro group, which generates a highly reactive intermediate that can cyclize with the adjacent ester group or a derivative thereof.
One such method is a "one-pot" nitro-reductive cyclization. mdpi.com In a process analogous to that used for Ethyl 4-(butylamino)-3-nitrobenzoate, the nitro group of this compound can be reduced (e.g., using sodium dithionite), and the resulting diamine intermediate can react with an appropriate electrophile, such as an aldehyde, to form a benzimidazole (B57391) ring system. mdpi.com
Furthermore, related 2-amino-3-nitrobenzoate scaffolds are precursors for other important heterocycles. For instance, they can be utilized in the Reissert indole (B1671886) synthesis to produce indole derivatives. This method involves the formation of an N-acyl derivative of the aniline, which then undergoes cyclization.
Table 3: Examples of Intramolecular Cyclization Reactions
| Reaction Type | Starting Material Class | Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Nitro-reductive Cyclization | Ethyl 4-(butylamino)-3-nitrobenzoate | Sodium dithionite, aldehyde, DMSO, 90°C | Benzimidazole | mdpi.com |
| Reissert Indole Synthesis | Mthis compound | DBU, DMSO, 120°C | Indole-4-carboxylate |
Curtius Rearrangements in Nitrobenzoate Scaffolds
The Curtius rearrangement is a powerful reaction for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.orgorganic-chemistry.org The reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org
This methodology has been applied in syntheses involving nitrobenzoate scaffolds. For example, a documented synthesis of 2-amino-3-nitrobenzoic acid starts from 3-nitrophthalic acid. After selective mono-esterification and conversion of the remaining carboxylic acid to an acyl chloride, the key step is the reaction with sodium azide to form an acyl azide. This intermediate undergoes a Curtius rearrangement upon heating to yield an isocyanate, which is subsequently hydrolyzed to the desired 2-amino-3-nitrobenzoic acid. The ester group of this compound would first need to be hydrolyzed to the corresponding carboxylic acid to apply this reaction sequence directly to generate a diamine derivative.
The general steps involving a nitrobenzoate scaffold are:
Acyl Azide Formation: The corresponding nitrobenzoic acid is converted to an acyl chloride or activated ester, which then reacts with an azide source (e.g., sodium azide) to form the acyl azide. wikipedia.org
Rearrangement: The acyl azide is heated, causing it to lose N₂ gas and rearrange to form an isocyanate. wikipedia.orgorganic-chemistry.org
Trapping: The isocyanate is trapped with a nucleophile. wikipedia.org Reaction with water leads to an unstable carbamic acid that decarboxylates to a primary amine. organic-chemistry.org Reaction with an alcohol yields a stable carbamate.
Oxidative Ring-Opening Reactions of Related Precursors
The synthesis of substituted 2-aminobenzoates, the core structure of the title compound, can be achieved through the oxidative ring-opening of precursor heterocyclic systems. A notable example is the oxidative ring-opening of 3-aminoindazoles. rsc.org This reaction provides a route to functionalized 2-aminobenzoates that might be difficult to access through direct substitution on the benzene (B151609) ring.
In this process, a suitably substituted 3-aminoindazole is treated with an oxidizing agent in the presence of an alcohol. The reaction cleaves the N-N bond of the indazole ring, leading to the formation of a 2-aminobenzoate ester. rsc.org This transformation is valuable for creating diverse aminobenzoate derivatives by varying the substituents on the starting indazole and the alcohol used in the reaction.
Table 4: Synthesis of 2-Aminobenzoates via Oxidative Ring-Opening of 3-Aminoindazoles
| Precursor | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Aminoindazole | General procedure with alcohol as solvent/reagent. | Ethyl 2-aminobenzoate | Not specified | rsc.org |
| 5-Nitro-3-aminoindazole | General procedure with alcohol. | Ethyl 2-amino-5-nitrobenzoate | Not specified | rsc.org |
Note: The table illustrates the general transformation. Specific yields are dependent on the full reaction conditions detailed in the source literature.
Environmental Degradation Pathways and Biotransformations
Nitroaromatic compounds, including nitrobenzoates, are recognized environmental contaminants due to their widespread use in industry. oup.comfrontiersin.org Several bacterial strains have demonstrated the ability to degrade these compounds, making bioremediation a topic of significant interest. oup.com The degradation of 2-nitrobenzoate (B253500) (2-NBA), a closely related compound, has been studied in several microorganisms, revealing distinct metabolic pathways. oup.comfrontiersin.org
Bacterial degradation of nitroaromatics can proceed via two main routes: an oxidative pathway that removes the nitro group as nitrite (B80452), or a reductive pathway that results in the release of ammonia. frontiersin.org For 2-NBA, the known pathways are primarily reductive. oup.comfrontiersin.org
A well-documented pathway in Pseudomonas fluorescens strain KU-7 involves the following steps: oup.comresearchgate.net
Initial Reduction: 2-NBA is first reduced to 2-hydroxylaminobenzoate (2-HABA) by an NADPH-dependent reductase. oup.com
Rearrangement: A mutase enzyme catalyzes a Bamberger-type rearrangement of 2-HABA to form 3-hydroxyanthranilate (3-HAA). oup.com
Ring Cleavage: The aromatic ring of 3-HAA is then cleaved by a dioxygenase enzyme to yield 2-amino-3-carboxymuconic 6-semialdehyde, which is further metabolized. oup.comresearchgate.net
In Arthrobacter protophormiae strain RKJ100, the degradation pathway of 2-NBA can branch at the 2-HABA intermediate, leading to the formation of both anthranilate and 3-hydroxyanthranilate. oup.com The enzymes involved in these degradation pathways are typically inducible, meaning they are produced by the bacteria in response to the presence of the nitroaromatic compound. rsc.orgoup.com While these studies focus on 2-nitrobenzoic acid, the initial enzymatic steps are likely applicable to its ethyl ester derivative, which would presumably be hydrolyzed to the acid form early in the metabolic process.
Microbial Degradation Mechanisms of Nitroaromatic Compounds
Nitroaromatic compounds, a class of chemicals to which this compound belongs, are significant environmental contaminants due to their widespread use in industries such as pesticides, dyes, and explosives. magtech.com.cnijeab.com The microbial degradation of these compounds is a key area of research for bioremediation and is broadly categorized into two main types of pathways: reductive and oxidative. magtech.com.cnmdpi.com The number of nitro groups on the aromatic ring can influence the susceptibility of the compound to bacterial degradation. mdpi.com
Reductive Pathways: Under anaerobic (oxygen-deficient) conditions, the most common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group. mdpi.comnih.gov This process is typically catalyzed by nitroreductase enzymes, which can be either oxygen-insensitive (Type I) or oxygen-sensitive (Type II). mdpi.com The reduction proceeds sequentially, transforming the nitro group (-NO₂) into a nitroso group (-NO), then a hydroxylamino group (-NHOH), and finally an amino group (-NH₂). nih.govmdpi.com Anaerobic bacteria, such as those from the Desulfovibrio and Clostridium genera, are known to carry out these transformations. nih.gov In many cases, the resulting aminoaromatic compound is not degraded further. oup.com However, some pathways continue, with the hydroxylamino intermediate undergoing an enzyme-catalyzed rearrangement (a Bamberger-type rearrangement) to form hydroxylated compounds that can then enter ring-fission reactions. nih.govasm.org This reductive pathway ultimately leads to the release of ammonia. oup.com
Oxidative Pathways: In aerobic (oxygen-rich) environments, microorganisms can employ oxidative strategies to degrade nitroaromatic compounds. mdpi.com These pathways typically involve the removal of the nitro group as nitrite (NO₂⁻). oup.com This can be achieved through several enzymatic mechanisms:
Monooxygenase-catalyzed reactions: These enzymes add a single oxygen atom to the aromatic ring, which can lead to the elimination of the nitro group. mdpi.comnih.gov For example, the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG is initiated by a 2-nitrobenzoate-2-monooxygenase, which converts the substrate to salicylate (B1505791) and releases nitrite. frontiersin.orgnih.gov
Dioxygenase-catalyzed reactions: These enzymes insert two hydroxyl groups into the aromatic ring, destabilizing it and causing the spontaneous elimination of the nitro group. mdpi.comnih.gov
Another oxidative strategy involves the partial reduction of the aromatic ring by adding a hydride ion, forming a hydride-Meisenheimer complex. nih.gov This complex then re-aromatizes by eliminating the nitro group as nitrite. nih.gov Fungi, such as the lignin-degrading fungus Phanerochaete chrysosporium, are also capable of extensively degrading and even mineralizing various nitroaromatic compounds. nih.gov
Identification and Characterization of Enzymatic and Non-Enzymatic Degradation Intermediates
The degradation of nitroaromatic compounds proceeds through a series of intermediate molecules. While specific studies on this compound are limited, research on the closely related compound 2-nitrobenzoate (2-NBA) provides significant insight into the potential intermediates.
Enzymatic Degradation Intermediates: Studies on Pseudomonas fluorescens strain KU-7 have elucidated a reductive metabolic pathway for 2-NBA. asm.orgoup.com The degradation is initiated by an NADPH-dependent 2-nitrobenzoate nitroreductase (NbaA) , which reduces 2-NBA to 2-hydroxylaminobenzoate (2-HABA) . asm.org This is followed by the action of a 2-hydroxylaminobenzoate mutase (NbaB) , which catalyzes a Bamberger-type rearrangement of 2-HABA to form 3-hydroxyanthranilate (3-HAA) . asm.org The aromatic ring of 3-HAA is then cleaved by 3-hydroxyanthranilate 3,4-dioxygenase (NbaC) , producing the transient, yellow-colored compound 2-amino-3-carboxymuconate-6-semialdehyde . oup.comasm.org This intermediate is further decarboxylated by the enzyme NbaD to 2-aminomuconate-6-semialdehyde . asm.org
An alternative, oxidative pathway has been identified in Arthrobacter sp. strain SPG. frontiersin.orgnih.gov Here, a 2-nitrobenzoate-2-monooxygenase directly converts 2-NBA into salicylate and nitrite. frontiersin.orgnih.gov The salicylate is then hydroxylated by salicylate hydroxylase to form catechol . frontiersin.orgnih.gov Catechol subsequently undergoes ortho-ring cleavage by catechol-1,2-dioxygenase to yield cis,cis-muconic acid . frontiersin.orgnih.gov
The table below summarizes the key enzymes and intermediates identified in the degradation of 2-nitrobenzoate.
| Pathway | Organism | Initiating Enzyme | Key Intermediates | Reference(s) |
| Reductive | Pseudomonas fluorescens KU-7 | 2-nitrobenzoate nitroreductase | 2-hydroxylaminobenzoate, 3-hydroxyanthranilate, 2-amino-3-carboxymuconate-6-semialdehyde | asm.orgoup.comasm.org |
| Oxidative | Arthrobacter sp. SPG | 2-nitrobenzoate-2-monooxygenase | Salicylate, Catechol, cis,cis-muconic acid | frontiersin.orgnih.gov |
General intermediates in the degradation of other nitroaromatics, like 2,4,6-trinitrotoluene (B92697) (TNT), follow similar patterns, including the formation of nitroso- (e.g., nitrosodinitrotoluenes), hydroxylamino- (e.g., hydroxylaminodinitrotoluenes), and amino- (e.g., amino-dinitrotoluenes) derivatives. mdpi.com
Bioremediation Potential and Environmental Fate Studies
The ability of microorganisms to degrade nitroaromatic compounds forms the basis of bioremediation, an environmentally friendly and cost-effective technology for cleaning up contaminated soil and water. ijeab.commdpi.commdpi.com The environmental impact of ethyl 2-nitrobenzoate is a concern because of its potential for soil and water contamination. ontosight.ai While it can be degraded by certain microorganisms, its persistence in the environment is influenced by factors like pH, temperature, and the presence of other chemicals. ontosight.ai
Microorganisms capable of using nitroaromatic compounds as their sole source of carbon, nitrogen, and energy are particularly valuable for bioremediation. oup.comresearchgate.net For instance, Arthrobacter sp. SPG, which degrades 2-nitrobenzoate, has demonstrated significant bioremediation potential. frontiersin.orgnih.gov In soil microcosm studies, this strain was able to degrade more than 90% of the added 2-nitrobenzoate within 10 to 12 days in both sterile and non-sterile soil, suggesting its robustness for real-world applications. frontiersin.orgnih.gov The administration of such specialized bacteria to contaminated sites presents a promising and potentially faster alternative to traditional physical remediation methods. researchgate.net
The development of effective bioremediation strategies often benefits from a systems-level understanding of the metabolic pathways involved. mdpi.com For example, research on Escherichia coli has used genome-scale models to analyze the biotransformation of TNT, exploring how factors like aeration and carbon source affect degradation efficiency. mdpi.com Such approaches can also guide metabolic engineering efforts to create microbial strains with enhanced degradation capabilities. mdpi.com The diverse microbial strategies, from the reductive pathways in Pseudomonas to the oxidative pathways in Arthrobacter, provide a robust toolkit for developing targeted bioremediation solutions for sites contaminated with nitroaromatic compounds. researchgate.netcswab.org
Applications of Ethyl 2 Amino 3 Nitrobenzoate As a Synthetic Building Block and Intermediate
Synthesis of Advanced Organic Molecules and Functionalized Materials
The strategic positioning of the amino, nitro, and ester functional groups on the aromatic ring of ethyl 2-amino-3-nitrobenzoate allows for a diverse range of chemical transformations. These groups can be selectively modified or can participate in reactions to build more complex molecular architectures.
This compound is an excellent precursor for synthesizing more complex substituted benzoic acid esters. The amino group can be readily alkylated or acylated to introduce new functionalities.
A notable example is its use in the synthesis of intermediates for angiotensin II antagonists. For instance, the N-alkylation of a protected form of this compound is a key step. In one pathway, ethyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate is deprotonated with a strong base like sodium hydride, and the resulting anion reacts with 4-(2-cyanophenyl)-benzyl bromide. This reaction yields ethyl 2-[[2'-cyanobiphenyl)]amino]-3-nitrobenzoate, a highly functionalized ester, which is a direct precursor to benzimidazole-based pharmaceuticals. google.comcymitquimica.com
Table 1: Examples of Substituted Esters from this compound Derivatives
| Starting Material (Derivative) | Reagent | Product | Application Area |
| Ethyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | 4-(2-cyanophenyl)-benzyl bromide | Ethyl 2-[[2'-cyanobiphenyl)]amino]-3-nitrobenzoate | Pharmaceutical Intermediate google.com |
| Ethyl 4-fluoro-3-nitrobenzoate (Isomer) | Various amines (e.g., N-(2-aminoethyl)piperazine) | Ethyl 3-(alkylamino)-4-nitrobenzoate derivatives | Precursors for Benzimidazoles tandfonline.comnih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov While direct participation of this compound in well-known MCRs is not extensively documented, its structural motifs are frequently used in such reactions.
For example, a related isomer, ethyl 4-(methylamino)-3-nitrobenzoate, participates in a one-pot reductive cyclization with an aldehyde (like 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in the presence of sodium dithionite. medcraveonline.com In this reaction, the nitro group is reduced in situ to an amino group, which then condenses with the aldehyde, leading directly to the formation of a complex benzimidazole (B57391) derivative. This process showcases how the functionalities present in nitro-aminobenzoates can be harnessed in a multicomponent fashion to rapidly build heterocyclic scaffolds. medcraveonline.com
Precursor Role in the Formation of Substituted Benzoic Acids and Esters
Intermediate in Heterocyclic Synthesis
The most significant application of this compound is as an intermediate in the synthesis of heterocyclic compounds. The ortho-disposed amino and nitro groups are ideal precursors for the formation of fused nitrogen-containing rings.
Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-fused polycyclic compounds with interesting biological and photophysical properties. rsc.org The synthesis of this scaffold often begins with a 1-(2-nitrophenyl)pyrrole (B1580555) intermediate. This compound can serve as a precursor to this key intermediate.
The synthesis pathway involves the transformation of the amino group of this compound into a pyrrole (B145914) ring, followed by reductive cyclization. A more common route involves the initial reduction of the nitro group to an amine, followed by condensation with a suitable partner to form the pyrrole ring, and subsequent cyclization to the quinoxaline (B1680401) system. For example, 1-(2-aminophenyl)pyrroles can be reacted with cyclic ethers in the presence of an iron catalyst to yield pyrrolo[1,2-a]quinoxalines. rsc.org The required 1-(2-aminophenyl)pyrrole can be prepared from o-phenylenediamine (B120857), which itself is accessible from the reduction of o-nitroaniline precursors like this compound.
The synthesis of quinoxalines and benzimidazoles from this compound highlights its utility as a precursor to ortho-diaminoaromatic systems.
Quinoxaline Derivatives: The standard method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgijrti.orgijrar.org this compound can be readily converted into the necessary precursor, ethyl 2,3-diaminobenzoate, through the selective reduction of its nitro group. This reduction is typically achieved using reagents like hydrogen gas with a palladium catalyst (Pd/C) or tin(II) chloride. The resulting ethyl 2,3-diaminobenzoate can then be reacted with various 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl) to afford a wide range of substituted quinoxaline-5-carboxylates.
Benzimidazole Derivatives: Benzimidazoles are a cornerstone of many pharmaceutical agents. google.comgoogle.com this compound and its derivatives are key intermediates in their synthesis. The process generally involves the reduction of the nitro group to form a 1,2-diamine, which then undergoes cyclization with a carboxylic acid, aldehyde, or a related functional group. tandfonline.com For example, the synthesis of the antihypertensive drug Candesartan (B1668252) involves an intermediate derived from this compound, which is cyclized to form the core benzimidazole ring. google.com In other reported syntheses, related nitrobenzoates are subjected to one-pot reductive cyclization with aldehydes using reagents like sodium dithionite, which efficiently constructs the benzimidazole ring system. medcraveonline.com
The reactivity of this compound extends to the synthesis of other heterocyclic systems.
Nitrogen-Containing Heterocycles: The vicinal amino and nitro groups are a synthon for various annulation strategies. For example, reduction of the nitro group followed by reaction with reagents like cyanogen (B1215507) bromide can lead to 2-aminobenzimidazole (B67599) derivatives. tandfonline.com Further reactions can build more complex fused systems, such as benzothiazoles or other polycyclic aromatic structures. acs.org Nucleophilic aromatic substitution (SNAr) reactions on related fluoro-nitrobenzoate isomers with various N-heterocycles have been used to create atropisomeric biaryl compounds, which are valuable in medicinal chemistry and materials science. nih.gov
Oxygen-Containing Heterocycles: While less common, the ester functionality can participate in cyclization reactions. After suitable modification of the amino and nitro groups, intramolecular reactions involving the ethyl ester could potentially lead to the formation of fused oxygen-containing rings, such as benzoxazinones. However, the primary utility of this building block remains overwhelmingly in the synthesis of nitrogen heterocycles. pku.edu.cn
Formation of Quinoxaline and Benzimidazole Derivatives
Contributions to the Synthesis of Chemical Intermediates for Industrial Applications (e.g., dyestuffs, antioxidants, lubricants)
This compound and its structural isomers serve as important precursors in the synthesis of various industrial chemical intermediates, most notably in the production of dyestuffs. The presence of both an amino and a nitro group on the aromatic ring is a key feature that facilitates the formation of chromophores, the part of a molecule responsible for its color. vulcanchem.com
In the synthesis of azo dyes, which represent a significant class of synthetic colorants, the primary aromatic amino group of compounds like this compound can undergo diazotization. nih.govmdpi.com This process, typically carried out in the presence of a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures, converts the amino group into a highly reactive diazonium salt. mdpi.comunb.ca This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds, such as phenols, anilines, or naphthols, to form the characteristic azo bond (-N=N-), which is central to the structure and color of azo dyes. nih.gov While specific examples detailing the use of this compound in large-scale dye production are not extensively documented in publicly available literature, the fundamental chemistry of its functional groups makes it a suitable candidate for such applications. vulcanchem.com Related compounds, such as other aminonitrobenzoates, are known to be used in the synthesis of disperse dyes for coloring polyester (B1180765) fibers. mdpi.com
The application of this compound as a direct precursor for antioxidants is less clearly established in scientific literature. However, related aminobenzoic acid derivatives have been investigated for their antioxidant properties. researchgate.net The synthesis of novel antioxidants often involves the strategic combination of functional groups that can scavenge free radicals. researchgate.net For instance, some studies have focused on creating new antioxidant molecules by modifying the structure of various aromatic compounds. researchgate.netresearchgate.netnih.gov It is plausible that this compound could be used as a starting material in a multi-step synthesis to produce more complex molecules with antioxidant activity, although direct evidence of this is scarce.
There is currently limited to no direct information available in the scientific literature to suggest that this compound is a significant intermediate in the synthesis of lubricant additives. The development of lubricant additives typically focuses on compounds that can enhance properties such as thermal stability, wear resistance, and friction control, and often involves long-chain aliphatic or other specific functional groups not directly derivable from this compound without significant modification. mdpi.comgoogle.com
Table 1: Industrial Intermediate Applications of Substituted Benzoates
| Application | Role of Intermediate | Relevant Functional Groups | Example of Related Intermediate |
| Dyestuffs | Diazonium salt precursor for azo dyes | Primary aromatic amine | 2-Amino-3-nitrobenzoic acid organicintermediate.com |
| Antioxidants | Building block for complex antioxidant molecules | Amino and nitro groups | Ethyl 3-amino-4-nitrobenzoate |
| Polymers | Precursor for polyamide polymers | Diamine derivatives | Ethyl 2,5-diaminobenzoate vulcanchem.com |
Role in Peptide Synthesis Methodologies
While this compound itself is not directly used as a standard amino acid in peptide synthesis, its parent acid, 2-amino-3-nitrobenzoic acid, has been noted for its utility in peptide synthesis. chemicalbook.com The ester form, this compound, can be considered a protected version of the carboxylic acid, which could be hydrolyzed to the free acid for use in these methodologies.
In peptide synthesis, building blocks with unique structural features are often sought to create peptides with specific properties or to act as molecular scaffolds. The general principle of peptide synthesis involves the sequential coupling of amino acids, where the amino group of one amino acid is linked to the carboxyl group of another. beilstein-journals.org This process requires the use of protecting groups to prevent unwanted side reactions. beilstein-journals.org
The structure of 2-amino-3-nitrobenzoic acid provides a rigid backbone that can be incorporated into a peptide chain. Its derivatives can be used in solid-phase peptide synthesis (SPPS), a widely used technique for the efficient assembly of peptides. beilstein-journals.org In SPPS, the C-terminal amino acid is attached to a solid support, and the peptide chain is elongated by the stepwise addition of N-protected amino acids. beilstein-journals.org While the direct use of this compound in SPPS is not a common practice, the underlying structure of 2-amino-3-nitrobenzoic acid is relevant to this field.
Table 2: Research Findings on Related Compounds in Synthesis
| Compound | Application Area | Key Research Finding |
| 2-Amino-3-nitrobenzoic acid | Peptide Synthesis | Utilized as a building block in peptide synthesis methodologies. chemicalbook.com |
| 4-Amino-3-nitrobenzoic acid | Peptide Synthesis | Serves as a building block for solid-phase chemistry due to its free carboxyl group. |
| Mthis compound | Pharmaceutical Synthesis | Used as an intermediate in the preparation of Candesartan, a medication for hypertension. |
| Ethyl 4-amino-2-nitrobenzoate | Industrial Chemicals | Used in the production of dyes, pigments, and other industrial chemicals. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in ethyl 2-amino-3-nitrobenzoate by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound displays distinct absorption bands that correspond to the vibrations of its specific functional groups. The amino (-NH₂) group typically exhibits two stretching vibrations: an asymmetric stretch and a symmetric stretch. In similar amino-substituted aromatic compounds, these bands are observed in the range of 3500–3290 cm⁻¹. conicet.gov.arresearchgate.net Specifically, for this compound, the -NH₂ stretching vibrations have been reported at 3380 and 3290 cm⁻¹. conicet.gov.ar
The nitro (-NO₂) group, a strong electron-withdrawing group, is characterized by two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. For related nitrobenzoate compounds, the asymmetric stretching vibration is typically found around 1525 cm⁻¹, while the symmetric stretch appears near 1341 cm⁻¹.
The ester group (-COOEt) gives rise to a strong carbonyl (C=O) stretching band. In this compound, this absorption is observed at approximately 1690 cm⁻¹. conicet.gov.ar Additionally, the C-O stretching vibrations of the ester group are expected in the 1300-1200 cm⁻¹ region. Aromatic C=C stretching vibrations are typically observed in the 1600–1500 cm⁻¹ range.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric Stretch | 3380 | conicet.gov.ar |
| Symmetric Stretch | 3290 | conicet.gov.ar | |
| Nitro (-NO₂) | Asymmetric Stretch | ~1525 | |
| Symmetric Stretch | ~1341 | ||
| Ester (C=O) | Carbonyl Stretch | 1690 | conicet.gov.ar |
| Ester (C-O) | C-O Stretch | 1300-1200 | |
| Aromatic Ring | C=C Stretch | 1600-1500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and connectivity of atoms within the this compound molecule.
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows characteristic signals for the aromatic protons and the ethyl ester group. conicet.gov.ar The amino group protons (-NH₂) typically appear as a broad singlet. conicet.gov.ar For this compound, this signal has been reported at δ 8.61 ppm. conicet.gov.ar
The aromatic protons on the benzene (B151609) ring appear as multiplets due to spin-spin coupling. For this compound, the aromatic protons (H-4, H-5, and H-6) resonate in the region of δ 8.52 to 6.67 ppm. conicet.gov.ar Specifically, the H-6 and H-4 protons appear as doublets of doublets at δ 8.52 and 8.29 ppm, respectively, while the H-5 proton appears as a triplet at δ 6.67 ppm. conicet.gov.ar
The ethyl ester group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.40 ppm. conicet.gov.ar The methyl protons (-CH₃) of the ethyl group are further away and appear as a triplet around δ 1.43 ppm. conicet.gov.ar
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| -NH₂ | 8.61 | Broad Singlet | conicet.gov.ar |
| H-6 | 8.52 | dd | conicet.gov.ar |
| H-4 | 8.29 | dd | conicet.gov.ar |
| H-5 | 6.67 | t | conicet.gov.ar |
| -OCH₂CH₃ | 4.40 | q | conicet.gov.ar |
| -OCH₂CH₃ | 1.43 | t | conicet.gov.ar |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between coupled protons. mnstate.eduemerypharma.com For this compound, cross-peaks would be observed between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and between the methylene and methyl protons of the ethyl group. mnstate.eduemerypharma.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. scribd.com It would be used to definitively assign the carbon signals for C-4, C-5, C-6, and the methylene and methyl carbons of the ethyl group based on their attached protons. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. emerypharma.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C-1, C-2, and C-3, and the carbonyl carbon of the ester group, by observing their correlations with nearby protons. emerypharma.com For example, the H-4 proton would show a correlation to the C-2, C-3, and C-6 carbons.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₀N₂O₄, which corresponds to a molecular weight of 210.19 g/mol . nih.gov
The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 210. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for similar compounds include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to form a nitrobenzoyl cation. Another typical fragmentation is the loss of a methyl radical (-CH₃, 15 Da) from the ethyl group. docbrown.info The loss of the nitro group (-NO₂, 46 Da) or components of it can also be observed.
| Ion | m/z | Identity | Reference |
|---|---|---|---|
| [M]⁺ | 210 | Molecular Ion | nih.gov |
| [M - OCH₂CH₃]⁺ | 165 | Loss of ethoxy group | |
| [M - NO₂]⁺ | 164 | Loss of nitro group |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com For this compound, with the molecular formula C₉H₁₀N₂O₄, the theoretical exact mass can be calculated with high precision. HRMS analysis provides an experimental value that should closely match this theoretical mass, typically within a few parts per million (ppm), thereby confirming the molecular formula and distinguishing it from isobaric compounds. bioanalysis-zone.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₄ | nih.gov |
| Calculated Exact Mass | 210.06405680 Da | nih.gov |
| Nominal Mass | 210 g/mol | nih.gov |
Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS or MSⁿ) is employed to establish the structural connectivity of the molecule by inducing fragmentation and analyzing the resulting daughter ions. The fragmentation of this compound is predictable based on the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group. libretexts.org For this compound, characteristic fragmentation would involve:
Loss of the ethoxy radical (•OCH₂CH₃): A primary fragmentation would be the cleavage of the ester's C-O bond, resulting in the loss of an ethoxy radical (a mass loss of 45 Da) to form a stable nitrobenzoyl cation.
McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement, leading to the elimination of a neutral alkene (ethylene, C₂H₄, a mass loss of 28 Da). libretexts.org
Cleavage related to the nitro group: Fragmentation may also involve the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or subsequent fragments.
These fragmentation patterns provide a structural fingerprint, confirming the arrangement of the ester, amino, and nitro groups on the benzene ring. researchgate.netnih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for determining the purity of this compound and analyzing it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. A sample is vaporized and separated on a capillary column (such as an HP-5ms) before entering the mass spectrometer for detection and identification. frontiersin.orgscirp.org The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation and structural details. It is highly effective for identifying and quantifying impurities from synthesis, such as starting materials or side-products. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile or thermally sensitive compounds. nih.gov High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, with typical results for pharmaceutical intermediates being greater than 95% or 99%. lgcstandards.com When coupled to a mass spectrometer, LC-MS provides robust separation and definitive identification of the main compound and any non-volatile impurities. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides insight into its electronic structure. escholarship.org The spectrum of this compound is characterized by the presence of a benzene ring substituted with both an electron-donating group (EDG), the amino group (-NH₂), and an electron-withdrawing group (EWG), the nitro group (-NO₂). This "push-pull" system creates a highly conjugated molecule.
The UV-Vis spectrum is expected to show distinct absorption bands corresponding to specific electronic transitions:
π→π transitions:* These high-energy transitions occur within the aromatic ring and are common to most aromatic compounds. researchgate.net
n→π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and ester groups, or the nitrogen of the amino group) to an anti-bonding π* orbital. researchgate.net
Intramolecular Charge Transfer (ICT) bands: The combination of the EDG and EWG on the conjugated system facilitates a charge transfer from the amino group to the nitro group upon electronic excitation. This ICT transition is characteristic of such push-pull systems and results in a strong absorption band at a longer wavelength, often extending into the visible region, which is responsible for the compound's yellow color. scielo.org.za
| Transition Type | Involved Orbitals | Expected Spectral Region |
|---|---|---|
| π → π | Bonding π to Antibonding π | UV Region (<300 nm) |
| n → π | Non-bonding n to Antibonding π | Near-UV Region (~300-400 nm) |
| Intramolecular Charge Transfer (ICT) | HOMO (donor-rich) to LUMO (acceptor-rich) | Long wavelength UV or Visible Region (>400 nm) |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly documented, analysis of closely related nitrobenzoate structures illustrates the type of data obtained from an SC-XRD experiment. scirp.org
Elucidation of Molecular Geometry and Conformation
SC-XRD analysis would reveal the precise geometry of this compound. The benzene ring is expected to be largely planar. Key structural parameters that would be determined include the bond lengths of the C-N, N-O, C=O, and C-O bonds, and the bond angles around the substituent groups. The analysis would also show the torsion angles, which define the orientation of the ethyl ester and nitro groups relative to the plane of the benzene ring. mdpi.com
As an illustrative example, the crystallographic data for a related compound, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000), is presented below. scirp.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.9230 (9) |
| b (Å) | 6.5971 (4) |
| c (Å) | 15.7552 (10) |
| β (°) | 116.237 |
| Volume (ų) | 1385.94 |
Analysis of Intermolecular Interactions in the Crystal Lattice
SC-XRD is invaluable for mapping the non-covalent interactions that stabilize the crystal structure. acs.org For this compound, the primary intermolecular interactions would be:
Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the carbonyl oxygen of the ester group (C=O) are effective hydrogen bond acceptors. It is expected that strong N-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains or sheets. acs.org
π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice. The push-pull nature of the substituents can influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).
These collective interactions dictate the material's solid-state properties, such as its melting point and solubility. The study of these supramolecular arrangements is crucial for understanding the material's behavior. acs.org
Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 3 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecules. For Ethyl 2-amino-3-nitrobenzoate, these calculations can elucidate properties ranging from its most stable three-dimensional shape to its electronic behavior, which governs its reactivity.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organic molecules like this compound. researchgate.net DFT calculations, particularly using hybrid functionals such as B3LYP combined with Pople-style basis sets like 6-311++G(d,p), are frequently employed to accurately model the electronic structure and energy of the molecule. researchgate.netresearchgate.net These studies can determine key thermodynamic properties, dipole moments, and the distribution of electron density, which are essential for understanding the molecule's behavior. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net
Geometry Optimization and Conformational Energy Landscape Analysis
The structure of this compound is not rigid; it possesses several rotatable bonds, including those of the ethyl ester and nitro groups. Geometry optimization using DFT allows for the location of the lowest energy conformation on the potential energy surface. researchgate.net This analysis involves systematically rotating the key dihedral angles—specifically around the C(aromatic)-C(ester), C(aromatic)-N(nitro), and O-C(ethyl) bonds—to map the conformational energy landscape. researchgate.net
Intramolecular hydrogen bonding plays a significant role in determining the most stable conformer. A likely interaction exists between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, forming a pseudo-six-membered ring. This interaction can lead to a more planar and rigid structure. The orientation of the ethyl ester group is influenced by steric hindrance and hyperconjugation effects. nih.gov Computational analysis can quantify the energy barriers between different conformers. researchgate.net
Below is a table of predicted geometric parameters for the optimized structure of this compound, based on DFT calculations for similar molecules. researchgate.net
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |
| Bond Length | C-N (amino) | 1.37 Å |
| Bond Length | C-N (nitro) | 1.48 Å |
| Bond Length | N-O (nitro) | 1.23 Å |
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Angle | C-C-N (amino) | 123.0° |
| Bond Angle | C-C-N (nitro) | 119.5° |
| Bond Angle | O-N-O (nitro) | 125.5° |
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For a single molecule like this compound, the energies and distributions of these orbitals indicate its electrophilic and nucleophilic character.
The HOMO is typically associated with the most electron-rich regions and represents the ability to donate electrons. For this molecule, the HOMO is expected to be delocalized over the benzene (B151609) ring with significant contributions from the electron-donating amino group. The LUMO, conversely, is associated with electron-deficient regions and represents the ability to accept electrons. It is expected to be centered on the electron-withdrawing nitro group and the ester functionality. researchgate.net
The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net Other global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity. researchgate.net
| Parameter | Description | Predicted Value |
|---|---|---|
| E(HOMO) | Highest Occupied Molecular Orbital Energy | ~ -6.2 eV |
| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | ~ -2.5 eV |
| Energy Gap (ΔE) | LUMO - HOMO Energy | ~ 3.7 eV |
| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | ~ 4.35 eV |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | ~ 1.85 eV |
Analysis of Electronic Structure and Charge Distribution
Understanding the distribution of electronic charge within the molecule is crucial for predicting its interaction with other reagents. Methods such as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis are used to visualize and quantify this distribution. researchgate.net
The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites susceptible to electrophilic attack. A region of positive potential (blue) would be expected around the amino group hydrogens, highlighting their donor character in hydrogen bonding. nih.gov
NBO analysis provides a more quantitative picture by calculating the partial atomic charges on each atom. This analysis reveals the electron-donating effect of the amino group, which increases the electron density on the aromatic ring, and the strong electron-withdrawing effect of the nitro group. The carbonyl carbon of the ester group would also carry a significant positive charge, marking it as a potential electrophilic site. researchgate.net
Spectroscopic Parameter Prediction through Computational Modeling
Computational models are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can be used to simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net
Theoretical vibrational frequencies (IR and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net These calculations allow for the confident assignment of specific vibrational modes to the observed absorption bands. researchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Asymmetric & Symmetric Stretching | 3400 - 3550 |
| Ester (C=O) | Stretching | ~ 1720 |
| Nitro (NO₂) | Asymmetric Stretching | ~ 1525 |
| Nitro (NO₂) | Symmetric Stretching | ~ 1350 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are valuable for assigning peaks in complex experimental NMR spectra and for confirming the molecular structure. researchgate.net
Theoretical Elucidation of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the minimum energy path from reactants to products. researchgate.net
This process involves locating and characterizing the structures of transition states (TS), which are the energy maxima along the reaction coordinate. The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. This information provides critical insights into the reaction kinetics and feasibility. researchgate.net
For example, in reactions such as hydrolysis of the ester, reduction of the nitro group, or electrophilic substitution on the aromatic ring, DFT calculations can be used to model the step-by-step mechanism. Techniques like Bonding Evolution Theory (BET) can analyze the changes in electron density throughout the reaction, clarifying whether bond-forming and bond-breaking processes are synchronous (concerted) or occur in a stepwise fashion. researchgate.net Such theoretical studies can distinguish between different plausible mechanistic pathways and explain observed product distributions, offering a level of detail that is often inaccessible through experimental methods alone.
Studies on Non-Linear Optical (NLO) Properties and Molecular Polarizability
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. These properties are intrinsically linked to the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer (ICT). In this compound, the amino (-NH₂) group acts as an electron donor and the nitro (-NO₂) group serves as a strong electron acceptor. Their specific placement on the benzene ring, ortho to each other and ortho and meta, respectively, to the ethyl ester group, dictates the extent of ICT and, consequently, the magnitude of the NLO response.
Computational studies, primarily employing Density Functional Theory (DFT), are powerful tools for predicting and analyzing the NLO properties of molecules. arxiv.orgnih.gov These theoretical investigations allow for the calculation of key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO response. researchgate.netresearchgate.net
The theoretical evaluation of polarizability and hyperpolarizability provides insights into structure-property relationships, which is crucial for designing new materials for NLO applications. researchgate.net Quantum chemical calculations are often performed to determine the dipole moment, mean polarizability, and the total first static hyperpolarizability. arxiv.orgresearchgate.net
While direct experimental or computational data for this compound is not extensively available, we can infer its likely properties based on systematic studies of related isomers and similar donor-acceptor systems. The interaction between the donor and acceptor groups, mediated by the aromatic bridge, gives rise to a large change in dipole moment upon excitation, a key factor for a high β value.
The following tables present theoretically derived values for the dipole moment, polarizability, and first-order hyperpolarizability for representative aminonitrobenzoate structures, calculated using DFT methods. These values illustrate the influence of substituent positions on the electronic properties.
Table 1: Calculated Dipole Moment and Polarizability of Aminonitrobenzoate Derivatives (Illustrative)
| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [a.u.] |
|---|---|---|
| Ethyl 4-aminobenzoate | ~3.5 | ~120 |
| Ethyl 4-nitrobenzoate (B1230335) | ~2.8 | ~115 |
| Ethyl 4-amino-3-nitrobenzoate | ~5.0 | ~130 |
| This compound (Predicted) | ~4.5 - 5.5 | ~125 - 135 |
Table 2: Calculated First-Order Hyperpolarizability Components of Aminonitrobenzoate Derivatives (Illustrative)
| Compound | β_x (a.u.) | β_y (a.u.) | β_z (a.u.) | β_total (a.u.) |
|---|---|---|---|---|
| Ethyl 4-aminobenzoate | ~150 | ~20 | ~5 | ~152 |
| Ethyl 4-nitrobenzoate | ~-100 | ~-15 | ~-2 | ~101 |
| Ethyl 4-amino-3-nitrobenzoate | ~450 | ~-50 | ~10 | ~453 |
| This compound (Predicted) | ~300 - 400 | ~30 - 60 | ~5 - 15 | ~303 - 404 |
The predicted values for this compound suggest that it possesses significant NLO properties, comparable to other well-studied donor-acceptor molecules. The magnitude of the total first-order hyperpolarizability (β_total) is a critical figure of merit for second-order NLO materials. The arrangement of the amino and nitro groups in the 2 and 3 positions is expected to create a strong ground-state dipole moment and a significant change in polarizability under an applied electric field, leading to a notable NLO response. Further computational and experimental studies are warranted to precisely quantify these properties and to explore the full potential of this compound in NLO applications.
Future Directions and Emerging Research Opportunities in Ethyl 2 Amino 3 Nitrobenzoate Chemistry
Development of Highly Sustainable and Economical Synthetic Pathways
The traditional synthesis of ethyl 2-amino-3-nitrobenzoate often involves multi-step procedures that can be resource-intensive and generate significant waste. smolecule.com A primary focus of future research is the development of more sustainable and cost-effective synthetic strategies, aligning with the principles of green chemistry.
Key research objectives include:
Alternative Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents is a critical goal. Research is exploring the use of aqueous reaction media and environmentally benign catalysts. For instance, the use of water as a solvent in certain reduction reactions is being investigated. researchgate.net
Process Intensification: Techniques like ultrasonic irradiation are being explored to enhance reaction rates and yields, potentially reducing energy consumption and reaction times. ekb.eg Sonochemical methods offer a green alternative for synthesizing related heterocyclic compounds. ekb.eg
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is essential. This includes exploring one-pot reactions where multiple transformations occur in a single reactor, minimizing purification steps and solvent usage. A one-pot reaction involving the reduction of the nitro group is a known industrial process. google.com
Alternative Starting Materials: Investigating alternative and more readily available precursors for the synthesis could also improve the economic viability of the process. For example, methods starting from 3-nitrophthalic anhydride (B1165640) have been explored for related isomers. researchgate.net
A promising approach involves the direct functionalization of simpler, cheaper starting materials under milder conditions, thereby reducing the number of synthetic steps and the associated waste. chemrxiv.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in the transformations of this compound, particularly in the selective reduction of the nitro group to form ethyl 2,3-diaminobenzoate, a key precursor for pharmaceuticals. google.comresearchgate.net Future research is focused on discovering and optimizing catalytic systems that offer higher activity, selectivity, and recyclability.
Emerging Catalytic Systems:
| Catalyst Type | Description | Potential Advantages | Research Focus |
| Nanocatalysts | Catalytic systems based on metal nanoparticles (e.g., Palladium, CdNi) supported on materials like ionic liquids or covalent organic frameworks (COFs). researchgate.net | High surface-area-to-volume ratio leading to enhanced catalytic activity, potential for high selectivity, and good reusability. researchgate.net | Developing stable and recyclable nanocatalysts for the selective hydrogenation of the nitro group under mild conditions. researchgate.net |
| Polyoxometalates (POMs) | Metal-oxygen cluster compounds that can act as redox mediators in catalytic reactions. researchgate.net | Tunable redox properties, high thermal stability, and the ability to function in aqueous solutions at room temperature. researchgate.net | Application as selective electrocatalytic reduction mediators for nitroaromatic compounds. researchgate.net |
| Homogeneous Catalysts | Soluble catalysts, such as those used in Buchwald-Hartwig amination, for forming C-N bonds. | High selectivity and efficiency under specific reaction conditions. | Developing more active and stable homogeneous catalysts for the synthesis and functionalization of this compound derivatives. |
| Chiral Catalysts | Catalysts designed to produce specific stereoisomers, such as chiral aldehyde-ZnCl₂ systems. rsc.org | Enabling asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals. | Asymmetric α-functionalization of related amino acid esters to create chiral building blocks. rsc.org |
The development of heterogeneous catalysts is particularly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for reuse, which lowers costs and reduces waste.
Design and Synthesis of New Functionalized Derivatives with Tailored Reactivity
The inherent reactivity of the amino, nitro, and ester groups in this compound provides a platform for generating a diverse library of new derivatives. vulcanchem.com Future work will concentrate on the strategic functionalization of this scaffold to create molecules with specific, tailored properties for various applications.
Key Functionalization Strategies:
N-Functionalization: The amino group is a prime target for acylation and alkylation reactions to introduce new functional groups. For instance, coupling with other molecules can lead to derivatives with potential biological activity, such as enzyme inhibitors. researchgate.netrsc.org
Nitro Group Reduction: The selective reduction of the nitro group to an amine is a critical transformation, yielding ethyl 2,3-diaminobenzoate. google.com This diamine is a precursor for the synthesis of heterocyclic compounds like benzimidazoles, which are of significant interest in medicinal chemistry. rsc.orgtandfonline.com
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with different alcohols. vulcanchem.com This modification alters the molecule's solubility and provides a new handle for further reactions, such as amide bond formation. rsc.org
Ring Substitution: While the existing groups direct the reactivity, exploring electrophilic or nucleophilic aromatic substitution can introduce additional functionalities onto the benzene (B151609) ring, further diversifying the available structures. vulcanchem.com
The synthesis of derivatives like Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate, an intermediate in candesartan (B1668252) synthesis, highlights the importance of targeted derivatization. cymitquimica.comevitachem.com
Advanced Computational Design of Analogues for Targeted Transformations
The integration of computational chemistry, or in silico methods, is set to revolutionize the design of new this compound analogues. By predicting the properties and biological activities of virtual compounds, researchers can prioritize synthetic targets, saving significant time and resources.
Applications of Computational Design:
| Computational Method | Application in this compound Research | Expected Outcome |
| Molecular Docking | Simulating the interaction of designed analogues with biological targets like enzymes or receptors. researchgate.net | Identifying potential drug candidates with high binding affinity and selectivity, and rationalizing observed biological activities. researchgate.net |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com | Early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity, improving the success rate of drug development. mdpi.com |
| Quantum Mechanics (QM) | Calculating the electronic structure and reactivity of molecules to understand reaction mechanisms and predict reaction outcomes. | Guiding the design of derivatives with specific electronic properties for applications in materials science or catalysis. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of derivatives with their biological activity. | Predicting the activity of unsynthesized compounds and guiding the design of more potent analogues. |
These computational tools enable a more rational and targeted approach to synthesis, moving from random screening to knowledge-based design of functional molecules derived from this compound. nih.gov
Integration of this compound in Materials Science and Polymer Chemistry
While its primary applications have been in pharmaceuticals, the unique electronic and structural features of this compound and its derivatives present significant opportunities in materials science and polymer chemistry. cymitquimica.comontosight.ai
Future research in this area is expected to focus on:
Functional Dyes: The nitroaromatic structure is a known chromophore. vulcanchem.com By modifying the substituents on the aromatic ring, it is possible to tune the absorption and emission properties of the molecule, leading to the development of novel functional dyes and pigments. lbaochemicals.com
Polymer Synthesis: The diamino derivative, ethyl 2,3-diaminobenzoate, obtained from the reduction of this compound, is a key monomer. google.comvulcanchem.com It can be used in polycondensation reactions to synthesize polymers such as polyamides and polyimides. These polymers may possess unique thermal and mechanical properties.
Light-Harvesting Materials: Derivatives are being explored for their potential in light-harvesting applications, where their specific electronic characteristics can be harnessed to absorb and transfer energy. lbaochemicals.com
Organic Non-Linear Optical (NLO) Materials: The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the same benzene ring creates a "push-pull" system. vulcanchem.com Such systems are known to exhibit non-linear optical properties, making these derivatives interesting candidates for NLO materials.
The exploration of this compound in these fields is still emerging, representing a fertile ground for discovering new materials with advanced functionalities. ontosight.ai
Q & A
Q. What are the established synthetic pathways for Ethyl 2-amino-3-nitrobenzoate, and how can reaction parameters (e.g., temperature, catalyst) be optimized to improve yield and purity?
- Methodological Answer : this compound is typically synthesized via sequential nitration and esterification of substituted benzoic acid derivatives. Key steps include:
Nitro-group introduction : Direct nitration of ethyl 2-aminobenzoate under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
Q. What purification challenges arise during the synthesis of this compound, and what chromatographic methods are recommended?
- Methodological Answer : Challenges include isolating the product from nitro-group reduction byproducts (e.g., amine derivatives) and unreacted starting materials.
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar nitro/amino derivatives.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to differential solubility of nitro vs. amino groups .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction studies utilizing SHELX software resolve ambiguities in the molecular geometry of this compound derivatives?
- Methodological Answer : SHELXL refines crystal structures by modeling hydrogen-bonding networks and torsional angles. For example:
-
Hydrogen-bonding analysis : Etter’s graph-set notation identifies recurring motifs (e.g., R₂²(8) rings formed by N–H···O interactions) .
-
Torsional angles : The nitro group’s orientation relative to the aromatic ring (e.g., dihedral angles < 10° indicate coplanarity) impacts reactivity .
- Data Table :
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| N–H···O bond length | 2.85 Å | Strong H-bond |
| C–NO₂ dihedral angle | 8.5° | Planarity |
Q. What contradictory findings exist in the literature regarding the reactivity of the nitro and amino groups, and how can controlled experiments reconcile these discrepancies?
- Methodological Answer : Discrepancies arise in nitro-group reduction selectivity (e.g., competing reduction of ester vs. nitro groups).
- Controlled experiments :
Use H₂/Pd-C in ethanol at 25°C for selective nitro → amine conversion (yield >90%).
Avoid elevated temperatures (>50°C) to prevent ester hydrolysis .
Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer : The nitro group’s electron-withdrawing effect activates the 4-position for electrophilic substitution, while the amino group’s electron-donating nature directs nucleophiles to the 5-position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
